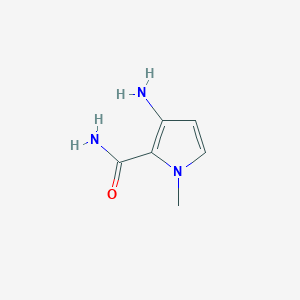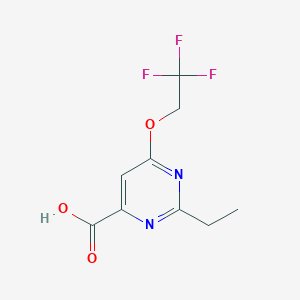
4-(4-Bromophenyl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-phenyl-9-phenyl-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the carbazole moiety.
4-Bromophenylacetic acid: Contains a bromophenyl group but has different functional groups and applications.
4-Bromophenyl isocyanate: Used in different chemical reactions and applications .
Uniqueness
4-(4-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of bromine, phenyl, and carbazole moieties
Propriétés
Formule moléculaire |
C24H16BrN |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-15-13-17(14-16-18)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26(23)19-7-2-1-3-8-19/h1-16H |
Clé InChI |
XJJKRQJWRSYMLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)

![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)

![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)

